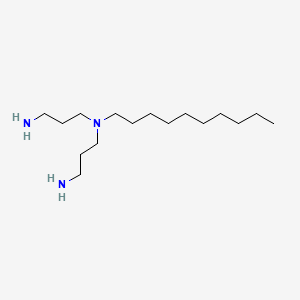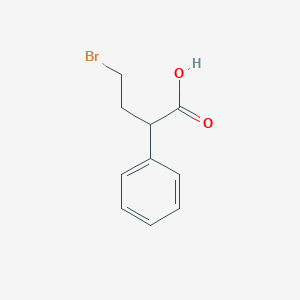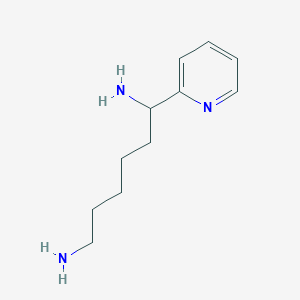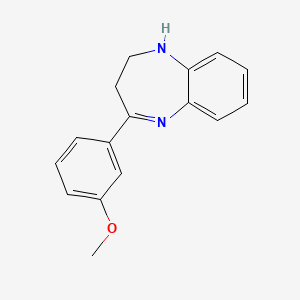
2-(4-Phenylpiperazin-1-YL)propanoic acid
Vue d'ensemble
Description
2-(4-Phenylpiperazin-1-yl)propanoic acid is a chemical compound with the molecular formula C13H18N2O2 . It is also known as 1-Piperazineacetic acid, α-methyl-4-phenyl . It’s a derivative of propanoic acid, which is an antimicrobial food additive .
Synthesis Analysis
The synthesis of 2-(4-Phenylpiperazin-1-yl)propanoic acid and its derivatives has been reported in several studies. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . Another study reported the design, molecular docking, and synthesis of six derivatives of 2-(4-phenylpiperazin-1-yl)-1H-benz[d]imidazole and 2-(4-phenylpiperazin-1-methyl)-1H-benz[d]imidazole .Molecular Structure Analysis
The molecular structure of 2-(4-Phenylpiperazin-1-yl)propanoic acid can be represented by the InChI code: 1S/C13H18N2O2.ClH/c16-13(17)6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12;/h1-5H,6-11H2,(H,16,17);1H .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Phenylpiperazin-1-yl)propanoic acid include a molecular weight of 234.29 . The compound is expected to be a powder at room temperature .Applications De Recherche Scientifique
PPARγ Agonists and Solubility Improvement
Compounds structurally related to 2-(4-Phenylpiperazin-1-yl)propanoic acid have been explored as potent and selective PPARγ agonists. For instance, modifications of the phenyl alkyl ether moiety in related structures have resulted in improved aqueous solubility, which is crucial for drug development. Specifically, the introduction of a 4-pyridyl group and a 4-methylpiperazine led to analogs with increased solubility in pH 7.4 phosphate buffer and simulated gastric fluid, highlighting the potential of such modifications in enhancing drug properties (Collins et al., 1998).
Antimicrobial Activity
Novel derivatives containing the phenylpiperazine moiety have shown significant in vitro antimicrobial activity. For example, compounds synthesized through the reductive amination of chromen-2-one with various substituted aromatic aldehydes displayed considerable antibacterial and antifungal activity, demonstrating the potential of phenylpiperazine derivatives as antimicrobial agents (Mandala et al., 2013).
Synthesis and Application in Polymer Science
Phloretic acid, a related compound, has been utilized as a renewable building block for enhancing the reactivity towards benzoxazine ring formation, demonstrating an alternative to traditional phenolation methods. This approach paves the way towards the development of materials with applications ranging from coatings to composites, leveraging the sustainability of phloretic acid (Trejo-Machin et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
2-(4-phenylpiperazin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-11(13(16)17)14-7-9-15(10-8-14)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCRBNUDHIGGBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589750 | |
| Record name | 2-(4-Phenylpiperazin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenylpiperazin-1-YL)propanoic acid | |
CAS RN |
856929-62-9 | |
| Record name | 2-(4-Phenylpiperazin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Prop-2-en-1-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1627735.png)
![[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-yl-acetic acid](/img/structure/B1627737.png)
![1-[(4-Fluorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627739.png)

![7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B1627742.png)
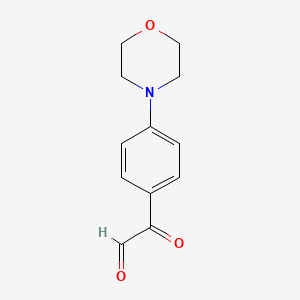
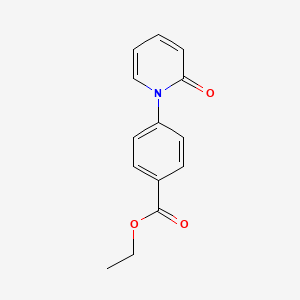
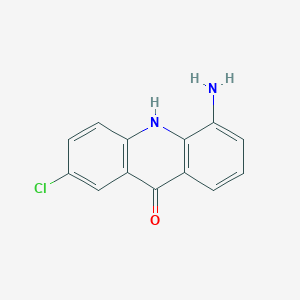
![2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1627750.png)
